molecular formula C20H23F3N4O2 B3020607 N-(2-chlorobenzyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1226439-04-8

N-(2-chlorobenzyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B3020607
CAS RN: 1226439-04-8
M. Wt: 408.425
InChI Key: XJBFIRPEUYFBFT-UHFFFAOYSA-N
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Description

The compound "N-(2-chlorobenzyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with 1,3,4-oxadiazole moieties and their synthesis, characterization, and biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are further reacted with appropriate chloro-substituted acetamides in the presence of a solvent such as N,N-dimethyl formamide (DMF) and a base like sodium hydride (NaH) to yield the target compounds . This method suggests a possible pathway for synthesizing the compound of interest by substituting the appropriate aromatic moiety on the acetamide.

Molecular Structure Analysis

The molecular structures of synthesized 1,3,4-oxadiazole derivatives are typically confirmed using spectroscopic techniques such as proton nuclear magnetic resonance (^1H-NMR), infrared spectroscopy (IR), and mass spectrometry. These techniques provide detailed information about the molecular framework and the presence of functional groups within the compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chloro and methoxy groups, as seen in the compounds studied in the provided papers, can influence these properties by altering the compound's polarity and intermolecular interactions . The biological screening of these compounds reveals their potential as enzyme inhibitors, with activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . Additionally, some derivatives exhibit cytotoxicity against various cancer cell lines, indicating their potential use in anticancer therapies .

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-14-12-18(26-19(24-14)27-10-6-2-3-7-11-27)29-13-17(28)25-16-9-5-4-8-15(16)20(21,22)23/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBFIRPEUYFBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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